1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one

Lipophilicity Membrane permeability Drug-likeness

This α-thioether acetophenone features a methylsulfanyl substituent with a LogP of 2.24 and TPSA of 26.3 Ų, ensuring superior passive membrane diffusion over its sulfone analog. Its distinct redox profile makes it essential for electrochemical studies. Procure for reliable synthesis of sulfoxide/sulfone analogs.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 46188-84-5
Cat. No. B13644327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one
CAS46188-84-5
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CSC
InChIInChI=1S/C10H12O2S/c1-12-9-5-3-8(4-6-9)10(11)7-13-2/h3-6H,7H2,1-2H3
InChIKeyTUMZLWJLULKUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one (CAS 46188-84-5): A Differentiated α-Thioether Acetophenone for Research and Procurement


1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one is an α-thioether acetophenone featuring a 4-methoxyphenyl group and a methylsulfanyl (-SCH3) substituent on the ethanone backbone . With a molecular weight of 196.27 g/mol and a calculated LogP of 2.24, this compound occupies a distinct physicochemical space that bridges moderate lipophilicity with a polar surface area (PSA) of 26.3 Ų . Its structure confers unique reactivity profiles in nucleophilic substitution and electrochemical reduction, making it a valuable intermediate in organic synthesis and a subject of mechanistic studies [1].

Why Generic Substitution of 1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one Fails: Physicochemical and Reactivity Divergence from Closest Analogs


Substituting this compound with structurally similar analogs—such as its sulfone derivative or homologs with varying alkyl chain lengths—introduces quantifiable alterations in lipophilicity (ΔLogP up to 1.90) and polar surface area (ΔPSA up to 42.7 Ų) that directly impact membrane permeability, solubility, and biological target engagement . Furthermore, the methylsulfanyl group exhibits distinct redox behavior under electrochemical conditions compared to sulfinyl and sulfonyl counterparts, precluding simple functional group interchange in synthetic or mechanistic investigations [1].

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one (CAS 46188-84-5) vs. Closest Analogs


Lipophilicity (LogP) Divergence from Sulfone Analog 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethan-1-one

The target compound exhibits a calculated LogP of 2.24, whereas its direct sulfone analog (1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethan-1-one, CAS 27918-36-1) has a LogP of 0.34 . This ΔLogP of +1.90 indicates significantly higher lipophilicity for the thioether relative to the sulfone.

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area (PSA) Differentiation from Sulfone Analog

The target compound has a topological polar surface area (TPSA) of 26.3 Ų, while the sulfone analog 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethan-1-one has a TPSA of 69 Ų . The -42.7 Ų difference substantially alters predicted intestinal absorption and blood-brain barrier penetration.

Polar surface area Bioavailability Permeability

Electrochemical Reduction Potential Distinction from Sulfinyl Analogs

In polarographic reduction studies, p-substituted α-(methylsulfinyl)-α-(methylthio)acetophenones (including the methylsulfinyl analog of the target compound) exhibit three reduction waves, with the second wave corresponding to the reduction of the α-(methylthio)acetophenone species [1]. The target compound (as the methylthio derivative) is the product of the first wave electrolysis, with good yields reported in the presence of benzoic acid. This demonstrates a distinct electrochemical reduction pathway compared to sulfinyl-containing analogs.

Electrochemistry Redox behavior Mechanistic studies

Selective Oxidation Potential: Thioether to Sulfoxide/Sulfone as a Synthetic Handle

The methylsulfanyl group in the target compound can be selectively oxidized to the corresponding sulfoxide or sulfone under controlled conditions, whereas the sulfone analog (e.g., CAS 27918-36-1) is already at the terminal oxidation state and lacks this synthetic flexibility [1]. For example, 4-(methylsulfanyl)acetophenone (a structural congener) has been oxidized to its sulfone derivative using monoperoxyphthalic acid in dichloromethane/methanol [1]. This enables a two-stage derivatization strategy not possible with pre-oxidized analogs.

Synthetic versatility Oxidation Derivatization

Recommended Application Scenarios for 1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one (CAS 46188-84-5) Based on Differentiation Evidence


Cell-Permeable Probe Design Requiring Moderate Lipophilicity

Due to its LogP of 2.24 and TPSA of 26.3 Ų , this compound is better suited for cell-based assays requiring passive membrane diffusion compared to the highly polar sulfone analog (LogP 0.34, TPSA 69 Ų). Researchers designing intracellular probes or phenotypic screening libraries should prioritize this thioether for improved cellular uptake.

Electrochemical Mechanistic Studies of Sulfur-Containing Acetophenones

The compound's distinct reduction wave pattern and its role as a product of sulfinyl precursor electrolysis [1] make it essential for electrochemical investigations of α-thioether acetophenones. It serves as a reference standard for identifying reduction intermediates in polarographic or voltammetric studies.

Synthesis of Sulfoxide/Sulfone Derivatives via Controlled Oxidation

As a thioether, this compound provides a flexible synthetic handle for generating sulfoxide and sulfone analogs through controlled oxidation [2]. This is advantageous for medicinal chemistry campaigns exploring the impact of sulfur oxidation state on biological activity, where the sulfone analog alone cannot recapitulate the intermediate oxidation states.

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